![molecular formula C28H37N5O7S B1671299 enkephalin-Met, Ala(2)- CAS No. 61370-87-4](/img/structure/B1671299.png)
enkephalin-Met, Ala(2)-
Übersicht
Beschreibung
Enkephalin-Met, Ala(2)- is a synthetic analogue of the naturally occurring enkephalins, which are endogenous opioid peptides. These peptides play a crucial role in modulating pain and emotional responses. Enkephalin-Met, Ala(2)-, specifically, is designed to enhance the stability and potency of the natural peptide, methionine enkephalin, by incorporating alanine at the second position of its amino acid sequence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of enkephalin-Met, Ala(2)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection Steps: Removing protecting groups from the amino acids using trifluoroacetic acid (TFA) or similar reagents.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of enkephalin-Met, Ala(2)- follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Types of Reactions:
Oxidation: Enkephalin-Met, Ala(2)- can undergo oxidation, particularly at the methionine residue, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Modified peptides with altered side chains.
Wissenschaftliche Forschungsanwendungen
Structure and Mechanism of Action
The structure of Enkephalin-Met, Ala(2)- consists of a pentapeptide sequence: tyrosine-alanine-glycine-phenylalanine-methionine . The substitution of glycine with alanine at the second position improves the peptide's stability against enzymatic degradation while maintaining its agonistic activity at the δ-opioid receptor. This modification allows for prolonged analgesic effects compared to its parent compound, Met-enkephalin .
Scientific Research Applications
-
Pain Management
- Enkephalin-Met, Ala(2)- exhibits potent analgesic properties by acting as an agonist at opioid receptors, particularly the δ-opioid receptor. Its enhanced stability makes it a promising candidate for developing new analgesics that avoid the side effects commonly associated with traditional opioids .
- Studies have shown that modifications to enkephalins can lead to compounds that are resistant to enzymatic degradation, thus prolonging their analgesic effects. For example, D-Ala substitutions have been found to significantly enhance the duration of action in vivo .
-
Cancer Treatment
- Research indicates that enkephalins may play a role in cancer therapies due to their ability to modulate immune responses and induce apoptosis in certain cancer cells. Enkephalin-Met, Ala(2)- could be explored for its potential to enhance these effects while minimizing systemic toxicity .
- The dual action of enkephalins on pain relief and tumor modulation presents an intriguing area for therapeutic exploration.
-
Neuroprotection
- Enkephalins are known to have neuroprotective effects, which can be beneficial in conditions such as neurodegenerative diseases. The stability and efficacy of Enkephalin-Met, Ala(2)- make it a candidate for further studies aimed at protecting neuronal cells from damage due to excitotoxicity or inflammation .
Case Studies and Research Findings
- Analgesic Efficacy : In animal models, analogues like Enkephalin-Met, Ala(2)- have demonstrated analgesic potencies significantly higher than morphine when administered via various routes (e.g., subcutaneous and intravenous) due to their improved receptor binding and metabolic stability .
- Mechanisms of Action : Research has detailed how enkephalins inhibit neurotransmitter release through G-protein coupled receptor signaling pathways, leading to reduced neuronal excitability and pain perception. This mechanism underlies their effectiveness as analgesics .
Comparison with Other Opioid Peptides
Compound Name | Structure | Unique Features |
---|---|---|
Met-enkephalin | Tyr-Gly-Gly-Phe-Met | Endogenous peptide; potent δ-opioid receptor agonist |
Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu | Higher affinity for μ-opioid receptors |
D-Ala2-Met-enkephalin | Tyr-D-Ala-Gly-Phe-Met | Increased resistance to enzymatic degradation |
[D-Ala2]-Met-enkephalinamide | Tyr-D-Ala-Gly-Phe-Met-NH2 | Prolonged analgesic effects; less susceptible to degradation |
Enkephalin-Met, Ala(2)- | Tyr-Ala-Gly-Phe-Met | Enhanced stability; higher activity than morphine |
Wirkmechanismus
Enkephalin-Met, Ala(2)- exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central and peripheral nervous systems. This binding inhibits the release of neurotransmitters like substance P and glutamate, reducing pain perception and producing analgesic effects. The peptide also modulates emotional responses by influencing the release of dopamine and other neurotransmitters.
Vergleich Mit ähnlichen Verbindungen
Methionine Enkephalin: The natural form with a methionine residue at the fifth position.
Leucine Enkephalin: Another natural enkephalin with leucine at the fifth position.
D-Ala(2)-Methionine Enkephalinamide: A synthetic analogue with enhanced stability and potency.
Uniqueness: Enkephalin-Met, Ala(2)- is unique due to the substitution of alanine at the second position, which enhances its stability and resistance to enzymatic degradation compared to its natural counterparts. This modification makes it a valuable tool in research and potential therapeutic applications.
Biologische Aktivität
Enkephalin-Met, Ala(2)- is a synthetic analog of the endogenous opioid peptide methionine-enkephalin, which plays a crucial role in pain modulation and various physiological processes. This compound has garnered attention due to its enhanced stability and biological activity compared to its parent peptide. This article explores the biological activity of Enkephalin-Met, Ala(2)- through a review of relevant literature, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Enkephalin-Met, Ala(2)- primarily acts as an agonist at opioid receptors, particularly the delta (δ) and mu (μ) receptors. The substitution of alanine at the second position enhances its resistance to enzymatic degradation while maintaining its affinity for these receptors. Studies have shown that this compound exhibits significant antinociceptive effects, which are mediated through the activation of G protein-coupled signaling pathways associated with opioid receptors .
Structure-Activity Relationship (SAR)
The biological activity of Enkephalin-Met, Ala(2)- can be attributed to specific structural modifications that improve its pharmacokinetic properties. Key findings include:
- Stability : The introduction of D-Ala at position 2 significantly increases metabolic stability against peptidases without compromising biological activity .
- Binding Affinity : Research indicates that modifications at the Phe4 position can enhance binding affinity for opioid receptors. For example, meta-substituted analogs show improved potency and selectivity for δ and μ receptors .
Table 1: Binding Affinity of Enkephalin Analogs
Compound | δOR Ki (nM) | μOR Ki (nM) |
---|---|---|
Leu-enkephalin | 0.9 | 1.9 |
Enkephalin-Met, Ala(2)- | 0.03 | 0.08 |
Meta-Cl analog | 0.24 | 11 |
Pharmacological Effects
Enkephalin-Met, Ala(2)- demonstrates a range of pharmacological effects:
- Analgesia : Clinical studies have shown that this compound exhibits analgesic effects comparable to morphine when administered subcutaneously .
- Gastrointestinal Effects : It has been observed to influence intestinal water and electrolyte transport, suggesting potential applications in gastrointestinal disorders .
Case Study: Analgesic Potency
In a comparative study assessing the analgesic potency of various enkephalin analogs, Enkephalin-Met, Ala(2)- was found to be approximately four times more potent than morphine when administered via subcutaneous injection. This highlights its potential as a therapeutic agent in pain management .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSNPIYASDSCR-SZOBAZRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976908 | |
Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61370-87-4 | |
Record name | Enkephalin-met, ala(2)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.